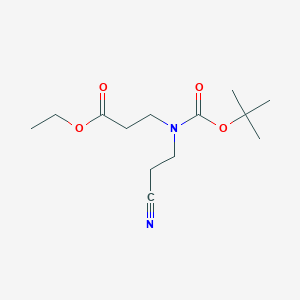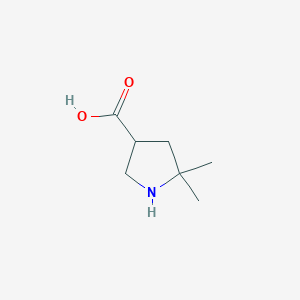
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester
Übersicht
Beschreibung
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H5ClN2O4. It is a derivative of pyridine, featuring a nitro group at the 4-position and a chloro group at the 6-position on the pyridine ring, along with a carboxylic acid methyl ester functional group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester typically involves the nitration of 6-chloropyridine-2-carboxylic acid methyl ester. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to batch processes. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form a nitrate ester.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-chloro-4-aminopyridine-2-carboxylic acid methyl ester.
Substitution: The chloro group can be substituted with other functional groups, such as an alkyl or aryl group, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: this compound nitrate.
Reduction: 6-Chloro-4-aminopyridine-2-carboxylic acid methyl ester.
Substitution: Various alkyl or aryl substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of nitro-containing compounds on cellular processes.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The compound may also undergo metabolic activation to form reactive intermediates that can modulate biological pathways.
Molecular Targets and Pathways Involved:
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Anticancer: Induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-pyridine-2-carboxylic acid methyl ester
6-Chloro-pyridine-2-carboxylic acid methyl ester
4-Chloro-pyridine-2-carboxylic acid methyl ester
Eigenschaften
IUPAC Name |
methyl 6-chloro-4-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSQPCUSVSYWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)


![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)









